molecular formula C8H7BrO3 B1284238 4-Bromo-3-methoxybenzoic acid CAS No. 56256-14-5

4-Bromo-3-methoxybenzoic acid

Cat. No. B1284238
CAS RN: 56256-14-5
M. Wt: 231.04 g/mol
InChI Key: UEVXVBKBOFGKIN-UHFFFAOYSA-N
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Patent
US07122565B2

Procedure details

To a solution of 4-bromo-3-methoxy-benzoic acid methyl ester (6.875 mmol, 1.676 mL) in a mixture 1:1 of THF/MeOH (15 mL), lithium hydroxide (7.553 mmol, 0.180 g) was added, and the reaction was stirred at RT overnight before distillation of volatiles. The residue was diluted with water, acidified with a solution of HCl (1N), and stirred for 1 hour. The formed precipitate was filtered off, and washed with water and petroleum ether to give 4-bromo-3-methoxy-benzoic acid. Yield: 56%.
Quantity
1.676 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[C:6]([O:11][CH3:12])[CH:5]=1.C1COCC1.CO.[OH-].[Li+].Cl>O>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:13])=[O:2])=[CH:5][C:6]=1[O:11][CH3:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.676 mL
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)Br)OC)=O
Name
THF MeOH
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1.CO
Name
Quantity
0.18 g
Type
reactant
Smiles
[OH-].[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT overnight before distillation of volatiles
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered off
WASH
Type
WASH
Details
washed with water and petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)O)C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.